molecular formula C12H22O3 B2541359 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid CAS No. 2193067-25-1

2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid

Cat. No.: B2541359
CAS No.: 2193067-25-1
M. Wt: 214.305
InChI Key: WEBFZAVQBZMIDG-UHFFFAOYSA-N
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Description

2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid is a cyclobutane-based carboxylic acid derivative of interest in medicinal chemistry and drug discovery. The compound features a tert-butoxy ether group and a dimethyl-substituted cyclobutyl ring, a structure that is often explored in the development of novel pharmacologically active agents. Structurally related cyclobutyl acetic acid compounds have been investigated for their potential as therapeutics for a range of neurological and neurodegenerative disorders, including as analgesics for neuropathic pain, anticonvulsants for epilepsy, and anxiolytics for anxiety . The mechanism of action for such compounds is frequently associated with the modulation of neurotransmitter systems in the brain . The presence of the acid functionality makes it a versatile synthetic intermediate, suitable for further derivatization, such as the formation of amides or esters. The tert-butoxy group can serve as a protecting group for a hydroxyl function, which can be strategically removed in multi-step synthetic sequences. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-11(2,3)15-9-6-8(7-10(13)14)12(9,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBFZAVQBZMIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC(C)(C)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid typically involves the reaction of tert-butyl alcohol with a suitable cyclobutyl precursor under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving esterification and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability. These systems allow for the continuous production of the compound under controlled conditions, minimizing waste and improving yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Applications in Organic Synthesis

Building Block in Organic Chemistry:

  • Complex Molecule Synthesis: The compound serves as a versatile reagent in organic synthesis, enabling the construction of more complex structures through various chemical reactions such as oxidation, reduction, and substitution.

Reaction Types:

  • Oxidation: Converts the compound to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction: Can yield alcohols or alkanes using reducing agents such as lithium aluminum hydride.
  • Substitution: The tert-butoxy group can be replaced with other functional groups under specific conditions.

Biological Applications

Potential Biological Activity:
Research is ongoing to investigate the interactions of 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid with biological systems. Its structural characteristics suggest possible engagement with enzymes or receptors that recognize acetic acid derivatives. Preliminary studies indicate potential therapeutic applications, particularly in pharmacology.

Medicinal Chemistry

Drug Development:
The compound is being explored as a precursor for drug development due to its unique properties. It may play a role in creating novel therapeutic agents targeting specific diseases. For instance, compounds similar to 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid have been investigated for their anti-inflammatory and anticancer activities .

Case Study:
In one study involving derivatives of indole-3-acetic acid, compounds were synthesized that demonstrated selective cytotoxicity against various cancer cell lines. The mechanisms involved included enzyme interactions that could be relevant for further exploration of 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid .

Industrial Applications

Production of Specialty Chemicals:
In industry, this compound is utilized in the production of specialty chemicals and materials due to its favorable reactivity profile and ability to undergo various transformations.

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group plays a crucial role in stabilizing the compound and facilitating its interactions with enzymes and receptors. The cyclobutyl ring structure also contributes to its unique reactivity and binding properties .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butoxy group in the target compound imparts significant steric bulk and moderate lipophilicity. This contrasts with derivatives bearing electron-withdrawing or aromatic substituents:

  • 3m, 3n, 3o () : These compounds feature acryloyl groups substituted with fluorophenyl or trifluoromethylphenyl moieties. Their electron-withdrawing nature lowers the pKa of the acetic acid group compared to the target compound, enhancing acidity. Melting points range from 89.6–100.9°C , reflecting increased crystallinity due to polar substituents .
  • rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid () : The acetyloxyethyl substituent adds ester functionality, likely reducing solubility in aqueous media compared to the tert-butoxy variant .

Cyclobutane Ring Conformation

X-ray diffraction studies in reveal that cyclobutane rings in similar compounds adopt non-planar conformations (e.g., semi-chair) with dihedral angles ranging from 17.5° to 29.8°. For example:

  • (±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide: 23.7° .
  • rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid: 17.5° .

The tert-butoxy group in the target compound may further distort the cyclobutane ring due to steric repulsion, though its exact dihedral angle remains unstudied.

Data Table: Comparative Analysis

Compound Name Substituent Molecular Formula Melting Point (°C) Dihedral Angle (°) Reference
2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid 3-tert-Butoxy C₁₂H₂₀O₃ Not reported Not reported
(E)-2-(3-(4-Fluorophenylacryloyl)-2,2-dimethylcyclobutyl)acetic acid (3m) 3-Acryloyl (4-fluorophenyl) C₁₇H₁₈FO₃ 89.6–90.9 Not reported
2-[3-(Benzyloxy)-2,2-dimethylcyclobutyl]acetic acid 3-Benzyloxy C₁₆H₂₀O₃ Not reported Not reported
rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid 3-Acetyloxyethyl C₁₄H₂₂O₄ Not reported 17.5

Biological Activity

2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid is a synthetic organic compound notable for its unique structural features, including a cyclobutyl ring and a tert-butoxy group. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

The molecular formula of 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid is C12H22O3. Its structural complexity allows for various chemical manipulations, making it a valuable building block in the development of more complex molecules. The compound exhibits several types of chemical reactions:

Type of Reaction Description
Oxidation Can form ketones or carboxylic acids.
Reduction Can be converted to alcohols or alkanes.
Substitution The tert-butoxy group can be replaced with other functional groups.

The biological activity of 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The tert-butoxy group enhances the stability of the compound, facilitating its binding to biological targets. The cyclobutyl ring contributes to its unique reactivity, potentially allowing it to mimic natural substrates in biological systems.

Biological Activity and Applications

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Interaction : Preliminary studies suggest that 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid may interact with enzymes that recognize acetic acid derivatives. However, detailed interaction data are still sparse and warrant further investigation.
  • Therapeutic Potential : Ongoing research is exploring its potential as a precursor for drug development, particularly in the context of creating new therapeutic agents.
  • Chemical Synthesis : The compound serves as a building block in organic synthesis, allowing for the preparation of complex molecules that may have significant biological activity.

Case Studies and Research Findings

Several studies have investigated the biological implications of structurally similar compounds, providing insights into the potential activity of 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid:

  • Interaction Studies : Research has shown that compounds with similar structures can exhibit varying degrees of biological activity depending on their functional groups and molecular configurations .
  • Comparative Analysis : A comparative analysis with structurally related compounds like tert-butoxyacetic acid and 2-isopropoxypropanoic acid highlights the unique properties imparted by the cyclobutyl ring in 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid.

Q & A

Advanced Question

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control cyclobutane substituent stereochemistry .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in ring-closing metathesis to achieve enantioselectivity .
  • Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration post-synthesis .

How is purity validated post-synthesis?

Basic Question

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210 nm for carboxylic acid) .
  • Elemental analysis : Match calculated vs. observed C/H/N ratios (±0.4% tolerance) .
  • Melting point : Compare observed range with literature values (if available) to detect impurities .

What in silico methods assess the environmental impact of this compound?

Advanced Question

  • PBT/vPvB assessment : Use EPI Suite to estimate persistence (half-life), bioaccumulation (log Kow), and toxicity .
  • Soil mobility : Predict log Koc values using SPARC or ChemAxon to evaluate leaching potential .
  • Ecotoxicity modeling : Apply ECOSAR to estimate aquatic toxicity (e.g., LC50 for fish) .

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